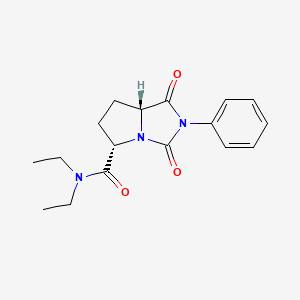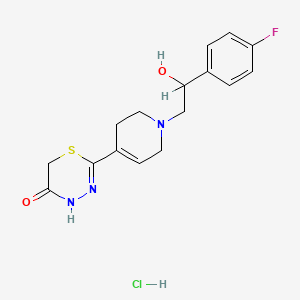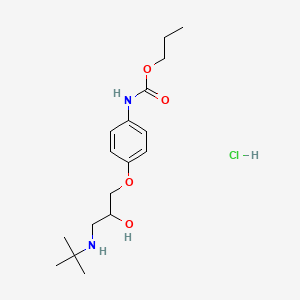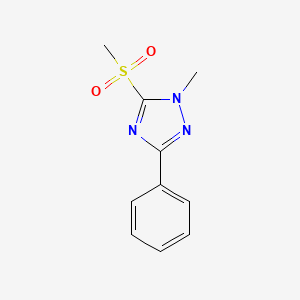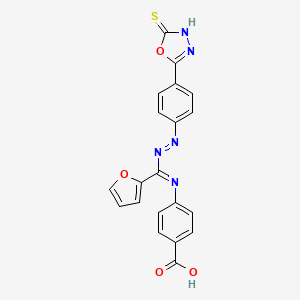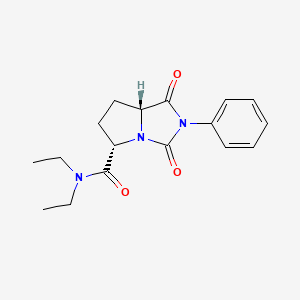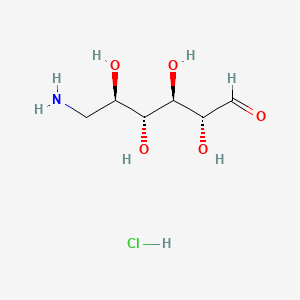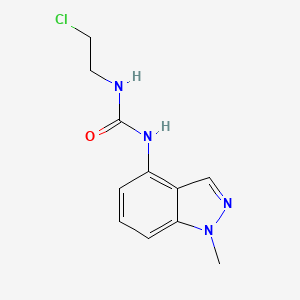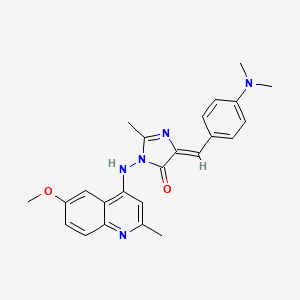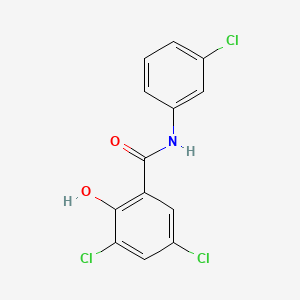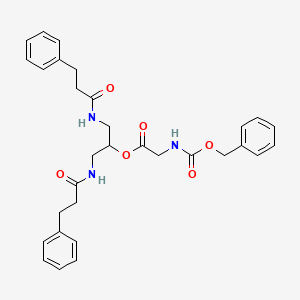![molecular formula C15H17N3 B12711131 3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-carbonitrile CAS No. 468715-83-5](/img/structure/B12711131.png)
3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-carbonitrile is a complex organic compound with a unique structure that includes a cyclopropyl group, an indole moiety, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Indole Formation: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Nitrile Introduction: The nitrile group can be introduced through a cyanation reaction, where a suitable leaving group is replaced by a cyanide ion.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-carboxamide
- 3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-carboxylate
- 3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-methanol
Uniqueness
3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrile group, in particular, can influence the compound’s reactivity and interactions with other molecules, setting it apart from similar compounds.
Properties
CAS No. |
468715-83-5 |
|---|---|
Molecular Formula |
C15H17N3 |
Molecular Weight |
239.32 g/mol |
IUPAC Name |
3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C15H17N3/c1-18(2)9-11-6-12(11)14-8-17-15-4-3-10(7-16)5-13(14)15/h3-5,8,11-12,17H,6,9H2,1-2H3/t11-,12+/m1/s1 |
InChI Key |
DEMWBYUAYXJYOC-NEPJUHHUSA-N |
Isomeric SMILES |
CN(C)C[C@H]1C[C@@H]1C2=CNC3=C2C=C(C=C3)C#N |
Canonical SMILES |
CN(C)CC1CC1C2=CNC3=C2C=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


